N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(cyclopentyloxy)nicotinamide
Description
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(cyclopentyloxy)nicotinamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidin-3-yl group and a nicotinamide moiety substituted with a cyclopentyloxy chain. The triazolo-pyridazine scaffold is known for its versatility in medicinal chemistry, often contributing to binding affinity and selectivity in enzyme inhibition . This compound’s design aligns with strategies to optimize bioactivity through balanced hydrophobicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
6-cyclopentyloxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c28-20(14-5-8-19(21-11-14)29-16-3-1-2-4-16)23-15-9-10-26(12-15)18-7-6-17-24-22-13-27(17)25-18/h5-8,11,13,15-16H,1-4,9-10,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIBUMMJFUWQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(cyclopentyloxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Structural Overview
The compound features a unique structure that combines a triazolo[4,3-b]pyridazine moiety with a pyrrolidine and a nicotinamide component. Its molecular formula is , and it has a molecular weight of 357.39 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, notably carbonic anhydrase, by binding to the zinc ion in the enzyme's active site. This inhibition can affect physiological processes such as acid-base balance and fluid secretion in tissues.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by modulating pathways associated with inflammatory responses. The ability to inhibit phosphodiesterases (PDEs) also contributes to its anti-inflammatory potential .
Table 1: Biological Activities of this compound
Case Studies
Case Study 1 : A study evaluated the compound's effectiveness as an anti-inflammatory agent in animal models. The results showed significant reductions in inflammatory markers following treatment with the compound compared to control groups. This suggests potential therapeutic applications for conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 2 : Another investigation focused on the anticancer properties of similar triazolo-pyridazine derivatives. These compounds were found to inhibit tumor growth in vitro and in vivo by interfering with cell signaling pathways related to cancer proliferation and metastasis .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine | Contains triazolopyridazine core | Anti-inflammatory, anticancer |
| KCA-1490 (dual PDE3/4 inhibitor) | Pyrazolo[1,5-a]pyridine structure | Strong anti-inflammatory effects |
| EW-7197 (ALK5 inhibitor) | 2-substituted imidazole derivative | Highly selective for TGF-β receptor kinase |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs, pharmacological activities, and physicochemical properties of the target compound with related triazolo-pyridazine derivatives.
Structural and Functional Analogues
Pharmacological and Physicochemical Properties
Bioactivity: The target compound’s nicotinamide group may enhance hydrogen-bonding interactions compared to sulphonamide analogs (e.g., compounds 1–5 in ), which rely on sulphonyl groups for allosteric binding . AZD5153’s piperidyl-phenoxyethyl chain enables potent BET inhibition (IC₅₀ < 10 nM), whereas the target compound’s cyclopentyloxy-nicotinamide moiety may favor alternative targets due to steric and electronic differences .
Physicochemical Properties: Melting Points: Analogues like (E)-4b (mp 253–255°C) exhibit higher thermal stability than the target compound, likely due to rigid pyrazole and propenoic acid groups .
Synthetic Accessibility :
- The target compound’s pyrrolidinyl linkage can be synthesized via methods similar to (44% yield for trifluoromethyl analog), though cyclopentyloxy introduction may require optimized coupling conditions .
- Sulphonamide analogs () are synthesized via modular routes, but nicotinamide derivatives demand precise amide-bond formation to avoid side reactions .
Key Advantages and Limitations
- Cyclopentyloxy’s moderate lipophilicity balances solubility and permeability, addressing limitations of polar (e.g., propenoic acid) or highly hydrophobic (e.g., trifluoromethyl) analogs .
- Limitations: Synthetic complexity of the pyrrolidinyl-triazolo-pyridazine core may result in lower yields compared to simpler triazolo-pyridazine derivatives (e.g., ) . Limited data on in vivo efficacy compared to well-studied compounds like AZD5153 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
